molecular formula C14H12N2O2 B166461 Oxanilide CAS No. 620-81-5

Oxanilide

Cat. No.: B166461
CAS No.: 620-81-5
M. Wt: 240.26 g/mol
InChI Key: FTWUXYZHDFCGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxanilide can be synthesized through the reaction of oxalyl chloride with aniline. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Oxanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of oxanilide and its derivatives depends on their specific applications. For example, in antimicrobial applications, this compound derivatives may inhibit the growth of bacteria by interfering with essential cellular processes. In polymer stabilization, this compound acts as a UV absorber, protecting the polymer from degradation by absorbing harmful ultraviolet radiation .

Biological Activity

Oxanilide, a compound derived from aniline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory effects.

Overview of this compound

This compound is primarily known for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its derivatives have been extensively studied for their potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that certain derivatives possess bactericidal activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for selected this compound derivatives against Staphylococcus aureus and MRSA isolates were reported at 25.9 μM and 12.9 μM, respectively, indicating strong antibacterial activity .
  • Bactericidal Effect : The Minimum Bactericidal Concentration (MBC) values were equal to the MIC values, confirming that these compounds exhibit bactericidal properties .
CompoundMIC (μM)MBC (μM)Activity Type
This compound Derivative 125.925.9Bactericidal
This compound Derivative 212.912.9Bactericidal

Anticancer Activity

Research into the anticancer potential of this compound derivatives has yielded promising results. Various studies have utilized cell lines to assess the cytotoxic effects of these compounds.

Case Studies:

  • Cytotoxicity Testing : In vitro studies involving human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) demonstrated significant cytotoxic effects attributed to specific this compound derivatives.
  • Mechanism of Action : Some derivatives were found to inhibit topoisomerase I activity, a crucial enzyme in DNA replication and transcription, thereby contributing to their antiproliferative effects .
Cell LineCompound TestedIC50 (μM)
HCT-116This compound Derivative A10.5
HeLaThis compound Derivative B8.3

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been explored, with some compounds showing promise in modulating inflammatory pathways.

Research Insights:

  • NF-κB Inhibition : Certain this compound derivatives were shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation . The degree of inhibition varied based on the substituents on the phenyl ring.
  • Cell Viability : In studies assessing cell viability under inflammatory conditions, some derivatives exhibited an IC50 value as low as 6.5 µM, indicating their effectiveness in reducing inflammation-related cell damage .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for oxanilide, and how can purity be validated?

this compound is typically synthesized via condensation reactions under inert conditions. For example, proligand H₂L (N,N′-bis(4-chlorophenyl)this compound) is prepared by reacting oxanilic acid derivatives with aniline under nitrogen atmosphere to prevent oxidation . Purity validation involves techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1665 cm⁻¹) . Recrystallization from solvents like benzene is used to isolate high-purity crystals (melting point: 249–251°C) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry (e.g., distorted octahedral coordination in metal complexes) .
  • NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.30 ppm in this compound) .
  • Elemental analysis : Validates empirical formulas (e.g., C₂₆H₃₄N₆O₂ with calculated C: 67.60%, H: 7.42%) .
  • Chromatography : Separates byproducts (e.g., this compound from photodimerization mixtures) .

Advanced Research Questions

Q. How does this compound function in catalytic hydrogenation systems, and what factors influence its reactivity?

this compound serves as a substrate in hydrogenation reactions catalyzed by transition metals (e.g., Fe, Ru). Steric and electronic properties of the catalyst ligands determine reactivity. For instance, Fe(II) catalysts with less bulky ligands (e.g., PEt₂) enhance substrate accessibility, enabling efficient hydrogenation of this compound (see Supplementary Tables in catalytic studies) . Kinetic studies and X-ray structural analysis of precursor complexes (e.g., c-8) are essential to map mechanistic pathways .

Q. Why does this compound fail to inhibit mammalian carboxylesterases (CEs), and how can this inform inhibitor design?

this compound’s lack of CE inhibition stems from low electrophilicity at its carbonyl carbon due to electron-withdrawing nitrogen substituents. This reduces susceptibility to nucleophilic attack by the enzyme’s active site . Comparative studies with activated carbonyl compounds (e.g., diphenyl ethanedioate) highlight the need for electrophilic carbonyl groups in inhibitor design. Data from enzyme assays (Table 1 in ) and computational modeling of charge distribution can guide structural modifications.

Q. How can multi-technique approaches resolve contradictions in this compound’s reactivity under varying conditions?

Contradictions (e.g., stability in ambient vs. reactive atmospheres) require integrating:

  • Thermogravimetric analysis (TGA) : Assess thermal stability.
  • Electrochemical studies : Measure redox behavior.
  • Spectroscopic monitoring : Track degradation products (e.g., hydrolysis by IR/NMR) . For example, this compound’s stability under nitrogen contrasts with hydrolysis-prone analogs, necessitating controlled-environment experiments.

Q. What methodologies are effective in studying this compound’s role in photochemical reactions?

Photodimerization studies employ UV irradiation setups with benzene as a solvent. Byproducts like this compound are isolated via column chromatography and characterized by melting point analysis and NMR . Kinetic studies using time-resolved spectroscopy can elucidate reaction pathways, while computational models (e.g., DFT) predict transition states.

Q. Methodological Guidance

Q. How should researchers design experiments to explore this compound’s electronic effects in coordination chemistry?

  • Synthetic design : Use Schlenk techniques to prevent oxidation .
  • Spectroscopic probes : Employ X-ray absorption spectroscopy (XAS) to study metal-ligand bonding.
  • Comparative studies : Synthesize analogs with electron-donating/withdrawing groups to correlate structure with catalytic activity .

Q. What strategies optimize literature reviews for this compound-related research?

  • Database searches : Focus on peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid unreliable sources .
  • Citation tracking : Use tools like Web of Science to trace seminal work (e.g., Gerhardt’s 19th-century synthesis ).
  • Gap analysis : Identify understudied areas (e.g., environmental degradation pathways) using review papers and patents.

Q. Data Analysis and Reporting

Q. What frameworks ensure rigorous reporting of this compound experiments?

Follow guidelines for:

  • Experimental details : Document reaction conditions (solvents, catalysts) and characterization data .
  • Reproducibility : Provide step-by-step protocols in supplementary files .
  • Ethical compliance : Disclose funding sources and conflicts of interest .

Properties

IUPAC Name

N,N'-diphenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWUXYZHDFCGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060723
Record name N,N'-Diphenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-81-5
Record name Oxanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanediamide, N1,N2-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanediamide, N1,N2-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Diphenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diphenyloxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN528D9TLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Aniline (50 ml, 0.549 mol) and N,N'-diacetyloxamide (5 g, 0.029 mol) are charged into a three-necked flask equipped with a condenser, a magnetic stirrer, an inlet tube for nitrogen and a thermometer. The temperature is brought to 50° C. while vigorously stirring and after 2 hours the reaction is stopped by removing the heating bath.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ar=2,2-(4,4′-phenylene)propyl (also known as compound (VIII)): A mixture of oxamate, compound (XII), (2.415 g, 10.18 mmol) and 2-(4-aminophenyl)-2-(4′-hydroxyphenyl)propane (2.545 g, 11.2 mmol) were suspended in o-dichlorobenzene (10 ml), degassed, and heated to reflux for 20 hrs. TLC indicated complete conversion of the oxamate. The crude reaction mixture was concentrated under reduced pressure, taken up in dichloromethane, and filtered through a plug of silica gel. The product was recrystallized from hexanes/dichloromethane and again filtered through silica gel, yielding the desired oxanilide as white fine crystals.
[Compound]
Name
( VIII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( XII )
Quantity
2.415 g
Type
reactant
Reaction Step Two
Quantity
2.545 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.